molecular formula C11H11ClF2O2 B14042110 1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one

1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one

Cat. No.: B14042110
M. Wt: 248.65 g/mol
InChI Key: XNXVYHVRAJPBKH-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a difluoromethyl group, and a methoxy group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one with thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group may also play a role in modulating the compound’s overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both difluoromethyl and methoxy groups on the phenyl ring differentiates it from other similar compounds, potentially leading to unique applications and interactions.

Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

1-chloro-1-[5-(difluoromethyl)-2-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2O2/c1-6(15)10(12)8-5-7(11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3

InChI Key

XNXVYHVRAJPBKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)F)OC)Cl

Origin of Product

United States

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